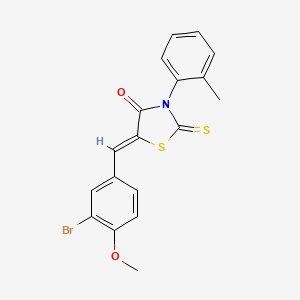![molecular formula C17H20ClNO3S2 B5074582 [4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol](/img/structure/B5074582.png)
[4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a thiophene sulfonyl group, a chlorophenyl group, and a methanol group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group, and finally the addition of the chlorophenyl and methanol groups. The reaction conditions often require the use of inert solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as crystallization and purification are employed to obtain the compound in its pure form, suitable for various applications.
化学反应分析
Types of Reactions
[4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, [4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of [4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Iodopropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
Uniqueness
Compared to similar compounds, [4-[(2-Chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile tool in scientific research and industrial applications.
属性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-thiophen-3-ylsulfonylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c18-16-4-2-1-3-14(16)11-17(13-20)6-8-19(9-7-17)24(21,22)15-5-10-23-12-15/h1-5,10,12,20H,6-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBACXGHURULSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)S(=O)(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chlorobenzyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5074509.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5074512.png)

![(5E)-1-(2,4-dichlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5074519.png)
![2-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol](/img/structure/B5074524.png)
![N-(4-fluorobenzyl)-3-[1-(2-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5074540.png)
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5074544.png)

![1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene](/img/structure/B5074567.png)
![Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B5074575.png)
![2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pyrimidinamine](/img/structure/B5074590.png)
![1-ethoxy-2-[2-(2-fluorophenoxy)ethoxy]benzene](/img/structure/B5074598.png)
![2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5074599.png)
![7-amino-5-(2,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5074600.png)
